
Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate
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Overview
Description
Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate is an organic compound with a complex structure It is characterized by the presence of both chloro and nitro functional groups attached to a phenyl ring, as well as a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate typically involves the reaction of ethyl chloroacetate with 4-chloro-2-nitrophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the hydrazono linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation Reactions: The hydrazono group can be oxidized to form azo compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Derivatives with different functional groups replacing the chloro group.
Reduction: Amino derivatives.
Oxidation: Azo compounds.
Scientific Research Applications
Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate involves its interaction with specific molecular targets. The presence of the nitro and chloro groups allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydrazono group can also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate
- Ethyl 4-chloro-2-(2-nitrophenyl)hydrazono-3-oxobutanoate
Uniqueness
Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both chloro and nitro groups, along with the hydrazono linkage, makes it a versatile compound for various chemical transformations and research applications.
Biological Activity
Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate, with the CAS number 112091-27-7, is a compound that has garnered attention for its potential biological activities. This article explores its antimicrobial properties, cytotoxic effects, and other relevant biological activities based on diverse research findings.
The molecular formula of this compound is C₁₀H₉Cl₂N₃O₄, with a molecular weight of 306.11 g/mol. It has a melting point of 104-105 °C, indicating its stability at room temperature .
Property | Value |
---|---|
Molecular Formula | C₁₀H₉Cl₂N₃O₄ |
Molecular Weight | 306.11 g/mol |
Melting Point | 104-105 °C |
CAS Number | 112091-27-7 |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study evaluating various derivatives found that compounds with similar structures demonstrated potent activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be as low as 0.22 to 0.25 μg/mL, highlighting their effectiveness in inhibiting bacterial growth .
Table: Antimicrobial Efficacy of Derivatives
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
4a | 0.22 | Staphylococcus aureus |
5a | 0.25 | Escherichia coli |
7b | 0.23 | Pseudomonas aeruginosa |
Cytotoxic Effects
In addition to antimicrobial activity, the compound's cytotoxic effects have been assessed in various cancer cell lines. The compound was tested against several human cancer cell lines, revealing IC50 values that suggest moderate to high cytotoxicity. For instance, one study reported an IC50 value of approximately 1.61 µg/mL against the A-431 epidermoid carcinoma cell line, indicating its potential as an anticancer agent .
Table: Cytotoxicity Data
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and the disruption of mitochondrial membrane potential .
Case Studies and Research Findings
- In Vitro Studies : Various in vitro studies have demonstrated the compound's ability to inhibit biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .
- Structure-Activity Relationship (SAR) : Research into the SAR has shown that modifications to the hydrazone moiety can enhance biological activity, suggesting avenues for developing more potent derivatives .
- Comparative Studies : When compared to standard antibiotics and anticancer agents, this compound displayed comparable or superior activity against certain strains and cell lines, warranting further exploration in drug development .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 2-chloro-2-(2-(4-chloro-2-nitrophenyl)hydrazono)acetate, and how do reaction conditions influence yield?
The compound is synthesized via diazotization and coupling reactions. A typical method involves reacting p-chloroaniline derivatives with ethyl 2-chloro-acetoacetate in ethanol under acidic conditions (e.g., HCl) with sodium nitrite for diazotization. Sodium acetate is often added to buffer the reaction. For example, yields of 85% are achieved using ethanol as a solvent and recrystallization for purification . Solvent choice (e.g., toluene, ethanol) and temperature (e.g., 85–90°C) significantly impact cyclization efficiency in downstream steps, as seen in Apixaban intermediate synthesis .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- X-ray crystallography confirms the Z-configuration of the hydrazone moiety and planar C–N–N=C linkage, with hydrogen bonding forming helical chains in the crystal lattice .
- IR spectroscopy identifies functional groups (e.g., C=O at ~1685 cm⁻¹, N–H stretches at ~3300 cm⁻¹) .
- Melting point analysis (e.g., 94°C for related analogs) and NMR are used for purity assessment .
Q. What is the role of this compound in pharmaceutical synthesis, particularly for anticoagulants like Apixaban?
It acts as a key intermediate in forming pyrazolo[3,4-c]pyridine cores via cyclocondensation with morpholino-dihydropyridinones. For example, reacting it with 3-morpholino-1-[4-(2-oxopiperidin-1-yl)phenyl]-5,6-dihydropyridin-2(1H)-one in toluene at 90°C yields Apixaban precursors with >70% efficiency .
Advanced Research Questions
Q. How does the electronic nature of substituents (e.g., nitro vs. methoxy groups) affect reactivity in hydrazone formation?
Electron-withdrawing groups (e.g., –NO₂, –Cl) on the phenyl ring enhance electrophilicity of diazonium salts, accelerating coupling with ethyl 2-chloro-acetoacetate. Conversely, electron-donating groups (e.g., –OCH₃) require harsher conditions. For instance, 4-chloro-2-nitrophenyl derivatives show faster reaction kinetics compared to 4-methoxyphenyl analogs .
Q. What computational tools are recommended for analyzing crystal structures of hydrazonoacetate derivatives?
- SHELX suite (SHELXL, SHELXS) for refinement and structure solution, particularly for small-molecule crystallography .
- WinGX/ORTEP-3 for visualizing hydrogen-bonding networks and thermal ellipsoids, critical for interpreting Z-configuration stability .
Q. How can researchers resolve contradictions in analytical data (e.g., unexpected melting points or spectral peaks)?
Contradictions often arise from polymorphic forms or impurities. Strategies include:
- Repeating recrystallization in alternate solvents (e.g., dichloromethane vs. ethanol) .
- Cross-validating with HPLC-MS for purity (e.g., detecting Apixaban-related impurities at <0.1%) .
- Variable-temperature NMR to assess dynamic conformational changes .
Q. What mechanistic insights explain the compound’s utility in heterocyclic synthesis (e.g., thiazoles, pyrazoles)?
The α-chloro hydrazone group undergoes nucleophilic substitution or cyclocondensation. For example, reaction with thiosemicarbazide in acidic media forms thiazole derivatives via displacement of the chloride and subsequent ring closure . Solvent polarity (e.g., DMF vs. toluene) and base strength (e.g., triethylamine vs. NaOAc) modulate reaction pathways .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
Key issues include:
- Thermal decomposition : Prolonged heating >90°C may lead to racemization or side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.
- Catalytic additives : Trace metal impurities (e.g., from equipment) can catalyze undesired pathways. Pilot studies recommend controlled cooling rates and inert atmospheres .
Properties
Molecular Formula |
C10H9Cl2N3O4 |
---|---|
Molecular Weight |
306.10 g/mol |
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl2N3O4/c1-2-19-10(16)9(12)14-13-7-4-3-6(11)5-8(7)15(17)18/h3-5,13H,2H2,1H3/b14-9- |
InChI Key |
ALNGIPRGCSMJCK-ZROIWOOFSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=C(C=C(C=C1)Cl)[N+](=O)[O-])/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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